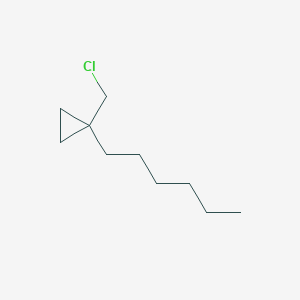
2-(3-Hydroxy-1-phenylcyclobutyl)-2-oxoacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Hydroxy-1-phenylcyclobutyl)-2-oxoacetic acid is an organic compound characterized by a cyclobutyl ring substituted with a hydroxy group and a phenyl group, along with an oxoacetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxy-1-phenylcyclobutyl)-2-oxoacetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-hydroxy-1-phenylcyclobutanone with oxalic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the process.
化学反应分析
Types of Reactions
2-(3-Hydroxy-1-phenylcyclobutyl)-2-oxoacetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The oxo group can be reduced to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation
Major Products Formed
Oxidation: Formation of 2-(3-oxo-1-phenylcyclobutyl)-2-oxoacetic acid
Reduction: Formation of 2-(3-hydroxy-1-phenylcyclobutyl)-2-hydroxyacetic acid
Substitution: Formation of nitro or halogenated derivatives of the phenyl group
科学研究应用
2-(3-Hydroxy-1-phenylcyclobutyl)-2-oxoacetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
作用机制
The mechanism of action of 2-(3-Hydroxy-1-phenylcyclobutyl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. The hydroxy and oxo groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
- 2-(3-Hydroxy-1-phenylcyclobutyl)-2-hydroxyacetic acid
- 2-(3-oxo-1-phenylcyclobutyl)-2-oxoacetic acid
- 3-Hydroxy-1-phenylcyclobutanone
Uniqueness
2-(3-Hydroxy-1-phenylcyclobutyl)-2-oxoacetic acid is unique due to the presence of both a hydroxy group and an oxoacetic acid moiety on the cyclobutyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
属性
分子式 |
C12H12O4 |
|---|---|
分子量 |
220.22 g/mol |
IUPAC 名称 |
2-(3-hydroxy-1-phenylcyclobutyl)-2-oxoacetic acid |
InChI |
InChI=1S/C12H12O4/c13-9-6-12(7-9,10(14)11(15)16)8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H,15,16) |
InChI 键 |
BLROJDIBNDMFFE-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC1(C2=CC=CC=C2)C(=O)C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(3-Chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B13485711.png)
![Tert-butyl N-[(1R)-1-cyano-2-methylpropyl]carbamate](/img/structure/B13485712.png)
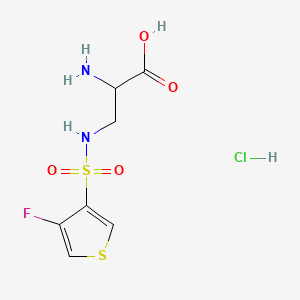

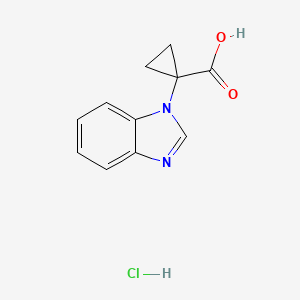
![2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13485737.png)
![3-Fluoro-2-[(trifluoroacetyl)amino]benzoic acid](/img/structure/B13485740.png)
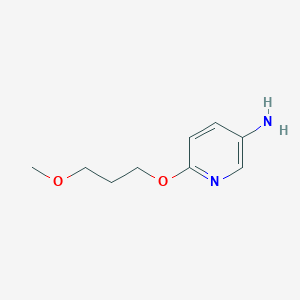
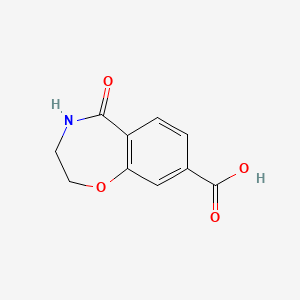
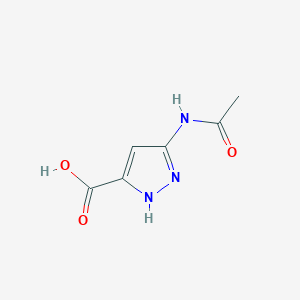
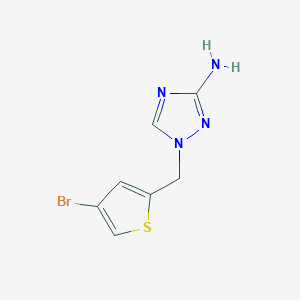
![{2-Oxa-8-azaspiro[4.5]decan-3-yl}methanol hydrochloride](/img/structure/B13485771.png)

